molecular formula C16H23NO3 B563054 1'-Hydroxy Bufuralol-d9 (Mixture of Diastereomers) CAS No. 1185069-74-2

1'-Hydroxy Bufuralol-d9 (Mixture of Diastereomers)

Cat. No.: B563054
CAS No.: 1185069-74-2
M. Wt: 286.419
InChI Key: GTYMTYBCXVOBBB-WVZRYRIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-Hydroxy Bufuralol-d9 (Mixture of Diastereomers) is a metabolite of Bufuralol . Bufuralol is a β-Adrenergic blocker with peripheral vasodilating activity . This compound, which has chiral properties, exhibits two non-superimposable mirror image forms known as diastereomers .


Synthesis Analysis

1’-Hydroxy Bufuralol-d9 has garnered attention in scientific research for its role as a chiral selector in HPLC and as a chiral catalyst in asymmetric synthesis . In HPLC, it functions as a tool for separating enantiomers of chiral compounds . Its affinity for chiral compounds enables stronger binding to one enantiomer over the other, facilitating their separation .


Molecular Structure Analysis

The molecular formula of 1’-Hydroxy Bufuralol-d9 is C16H14D9NO3 . It has a molecular weight of 286.41 .


Chemical Reactions Analysis

In asymmetric synthesis, 1’-Hydroxy Bufuralol-d9 serves as an effective chiral catalyst, enabling the synthesis of enantiomerically pure compounds with high precision .


Physical and Chemical Properties Analysis

The molecular weight of 1’-Hydroxy Bufuralol-d9 is 286.41, and its molecular formula is C16H14D9NO3 .

Scientific Research Applications

Stereoselective Metabolism and Cytochrome P450 Enzyme Activity

Bufuralol is a beta-adrenoceptor blocking agent with a chiral center, leading to different enantiomers with varying pharmacological activity. The metabolism of bufuralol by human cytochrome P450 enzymes is a key area of interest, particularly the 1"-hydroxylation process that introduces another chiral center into the molecule, resulting in four 1"-OH-BF diastereomers. Studies have shown that CYP2D6 is a major enzyme responsible for this metabolism, with CYP1A2 and CYP2C19 also contributing to the process. These findings are essential for understanding the metabolic pathways of bufuralol and similar compounds, highlighting the role of genetic polymorphisms in drug metabolism and the importance of considering these factors in drug design and therapy (Narimatsu et al., 2003).

Enzymatic Studies and Kinetic Analysis

Further enzymatic studies have emphasized the significance of stereoselectivity in bufuralol metabolism. The development of high-performance liquid chromatography (HPLC) methods for separating the 1"-OH-BF diastereomers facilitates detailed kinetic analyses. These studies contribute to a deeper understanding of the metabolic processes involved and the potential for individual variations in metabolism due to genetic differences among populations. Such research underscores the complexity of drug metabolism and the need for personalized approaches in pharmacotherapy (Narimatsu et al., 2002).

Implications for Drug Development and Personalized Medicine

The research on 1'-Hydroxy Bufuralol-d9 and its diastereomers has profound implications for drug development and personalized medicine. By elucidating the metabolic pathways of drugs and identifying the enzymes involved, researchers can predict drug interactions, optimize dosing, and minimize adverse effects. This knowledge is particularly relevant in the context of personalized medicine, where understanding an individual's genetic makeup can inform more tailored and effective treatments.

Safety and Hazards

1’-Hydroxy Bufuralol-d9 is intended for research purposes only . It is not suitable for use as a medicine, food, or household item . Any use outside of research could be hazardous .

Properties

IUPAC Name

2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,10,13,17-19H,9H2,1-4H3/i2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYMTYBCXVOBBB-WVZRYRIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC2=C(O1)C(=CC=C2)C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662008
Record name 1-[7-(1-Hydroxyethyl)-1-benzofuran-2-yl]-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185069-74-2
Record name 1-[7-(1-Hydroxyethyl)-1-benzofuran-2-yl]-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.